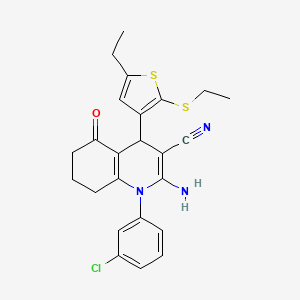![molecular formula C22H16ClN3O B11628318 1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone](/img/structure/B11628318.png)
1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form quinazolin-4(3H)-one, followed by further functionalization to introduce the 4-chlorophenyl group . The final step involves the coupling of the quinazoline derivative with 3-aminoacetophenone under specific reaction conditions to yield the target compound.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired product formation.
Scientific Research Applications
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and inhibit their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications in cancer treatment.
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
What sets 1-(3-{[2-(4-CHLOROPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE apart is its unique structural features, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H16ClN3O |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-[3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C22H16ClN3O/c1-14(27)16-5-4-6-18(13-16)24-22-19-7-2-3-8-20(19)25-21(26-22)15-9-11-17(23)12-10-15/h2-13H,1H3,(H,24,25,26) |
InChI Key |
PFJQVLVGHDTSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628241.png)
![(6Z)-6-(2,5-dimethoxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628248.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628261.png)
![2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11628268.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11628276.png)
![N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11628288.png)
![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628295.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628315.png)
![6-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11628328.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628335.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11628336.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628339.png)
